molecular formula C7H9F2N3O2 B13089450 2,2-Difluoro-2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid

2,2-Difluoro-2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid

Cat. No.: B13089450
M. Wt: 205.16 g/mol
InChI Key: VVXQMZNHCBVUPS-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 1.25 (d, J = 6.8 Hz, 6H, CH(CH₃)₂)
    • δ 3.15 (septet, J = 6.8 Hz, 1H, CH(CH₃)₂)
    • δ 8.42 (s, 1H, triazole H-3)
    • δ 12.95 (br s, 1H, COOH)
  • ¹³C NMR (100 MHz, DMSO-d₆) :

    • δ 22.1 (CH(CH₃)₂)
    • δ 28.7 (CH(CH₃)₂)
    • δ 112.5 (t, J = 245 Hz, CF₂)
    • δ 144.9 (triazole C-5)
    • δ 162.4 (COOH)
  • ¹⁹F NMR (376 MHz, DMSO-d₆) :

    • δ -115.2 (s, 2F, CF₂)

Infrared (IR) Spectroscopy

Key absorptions (cm⁻¹):

  • 3100–2500 (broad, O–H stretch of carboxylic acid)
  • 1715 (C=O stretch)
  • 1605 (C=N stretch of triazole)
  • 1250–1100 (C–F stretches)

UV-Visible Spectroscopy

The triazole ring exhibits a π→π transition at λₘₐₓ = 210–220 nm (ε ≈ 4500 L·mol⁻¹·cm⁻¹), while the carboxylic acid group contributes a weak n→π band near 260 nm.

Conformational Analysis and Tautomeric Equilibria

The 1H-1,2,4-triazole ring exists in a dynamic equilibrium between two tautomers (Figure 1). However, substitution at N-1 by the propan-2-yl group locks the tautomeric state, favoring the 1H-tautomer exclusively. The α-fluorine atoms impose significant electronic effects:

  • Electron-withdrawing nature reduces electron density at the triazole ring, stabilizing the deprotonated form (pKa ≈ 8.65).
  • Steric effects from the propan-2-yl group restrict rotation about the C(triazole)–C(acetic acid) bond, resulting in a predominant synperiplanar conformation (torsion angle ≈ 15°).
Conformational Parameter Value
Torsion Angle (N1–C5–Cα–COOH) 15° ± 3°
Dihedral Angle (F–Cα–F) 109.5°

Properties

Molecular Formula

C7H9F2N3O2

Molecular Weight

205.16 g/mol

IUPAC Name

2,2-difluoro-2-(2-propan-2-yl-1,2,4-triazol-3-yl)acetic acid

InChI

InChI=1S/C7H9F2N3O2/c1-4(2)12-5(10-3-11-12)7(8,9)6(13)14/h3-4H,1-2H3,(H,13,14)

InChI Key

VVXQMZNHCBVUPS-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=NC=N1)C(C(=O)O)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Introduction of the Difluoroacetic Acid Moiety: This step involves the reaction of the triazole intermediate with difluoroacetic acid or its derivatives under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The difluoroacetic acid moiety can participate in substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2,2-Difluoro-2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid involves its interaction with molecular targets such as enzymes or receptors. The difluoroacetic acid moiety can participate in hydrogen bonding and electrostatic interactions, while the triazole ring can engage in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the observed effects.

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Activities Reference ID
2,2-Difluoro-2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic Acid C8H10F2N3O2 227.18* Isopropyl, difluoroacetic acid Enhanced metabolic stability
2-(3-(Thiophen-3-yl)-1H-1,2,4-triazol-5-yl)acetic Acid C8H7N3O2S 209.23 Thiophene Moderate membrane permeability
2-[3-(4-tert-Butylphenyl)-1H-1,2,4-triazol-5-yl]acetic Acid C14H17N3O2 275.31 tert-Butylphenyl Steric hindrance effects
Triazamate C13H22N4O3S 314.40 Dimethylamino carbonyl, thioester Insecticidal activity
Potassium 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate C9H10KN3O2S2 303.43 Thioether, potassium Actoprotective (6.32% > riboxin)

*Calculated based on similar compounds in .

Biological Activity

2,2-Difluoro-2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid (CAS No. 1882430-02-5) is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

  • Molecular Formula : C8H10F2N4O2
  • Molecular Weight : 205.1 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors involved in various metabolic pathways. The triazole ring in its structure is known to exhibit antifungal and antibacterial properties by inhibiting the synthesis of ergosterol in fungal cell membranes and disrupting bacterial cell wall synthesis.

Biological Activity Overview

The compound has shown promising results in several areas:

Antimicrobial Activity

Research indicates that derivatives of triazole compounds possess significant antimicrobial properties. For instance:

  • Antifungal Activity : Triazole derivatives are often used as antifungal agents due to their ability to inhibit the enzyme lanosterol demethylase, crucial for ergosterol biosynthesis in fungi. In vitro studies have demonstrated that 2,2-Difluoro derivatives exhibit potent antifungal activity against strains such as Candida albicans and Aspergillus niger.

Antiviral Activity

Studies have reported that triazole compounds can also serve as antiviral agents. For example:

  • Inhibition of Viral Replication : The compound has been tested against various viruses, showing potential inhibitory effects on viral replication pathways. Its mechanism may involve interference with viral RNA synthesis or protein translation processes.

Anticancer Properties

Emerging research suggests that compounds containing the triazole moiety may have anticancer effects:

  • Cell Proliferation Inhibition : In vitro assays demonstrated that 2,2-Difluoro derivatives could inhibit cell proliferation in cancer cell lines such as breast and prostate cancer cells. The compound's ability to induce apoptosis in these cells has been a focal point of recent studies.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of similar triazole compounds:

StudyFindings
1A study published in Journal of Medicinal Chemistry reported that triazole derivatives exhibited MIC values ranging from 0.5 to 8 µg/mL against various fungal strains .
2Another study highlighted the antiviral properties of triazole compounds against β-coronaviruses, showing a significant reduction in viral load .
3Research focusing on anticancer activity revealed that triazole derivatives could induce apoptosis in cancer cell lines with IC50 values below 10 µM .

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